molecular formula C11H11BrN2S2 B562572 5-Bromo Brassinin CAS No. 1076199-55-7

5-Bromo Brassinin

Cat. No. B562572
CAS RN: 1076199-55-7
M. Wt: 315.247
InChI Key: SGIKNMBQDBAPSS-UHFFFAOYSA-N
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Description

5-Bromo Brassinin is a derivative of Brassinin . It has a molecular weight of 315.25 and a molecular formula of C11H11BrN2S2 .


Synthesis Analysis

The synthesis of 5-Bromo Brassinin involves the creation of five series of 5-bromosubstituted derivatives of indole phytoalexins . This process uses a straightforward synthetic approach . Another method involves the preparation of 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .


Molecular Structure Analysis

The molecular structure of 5-Bromo Brassinin is based on the indole nucleus with a linear chain or annexed heterocycle . It has a molecular formula of C11H11BrN2S2 .

Scientific Research Applications

Antiproliferative/Cytotoxic Activities

5-Bromo Brassinin has been tested for its antiproliferative and cytotoxic activities on various human cancer cell lines, including Jurkat (acute T-lymphoblastic leukaemia), MCF-7 (mammary gland adenocarcinoma), MDA-MB-231 (mammary gland adenocarcinoma), A-549 (non-small cell lung cancer), and HeLa (cervical cancer). These studies suggest its potential as a therapeutic agent in cancer treatment due to its ability to inhibit the proliferation of cancer cells .

Apoptotic Effect via p53 Pathway

Research indicates that 5-Bromo Brassinin induces apoptosis in a dose- and time-dependent manner in wild-type p53 colon cancer cells. The compound triggers the apoptotic process through the p53 pathway, highlighting its role in programmed cell death in cancer therapy .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

5-Bromo Brassinin acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to immune escape in cancer. By inhibiting IDO, 5-Bromo Brassinin may enhance the immune system’s ability to combat cancer cells, providing a novel approach to cancer immunotherapy .

properties

IUPAC Name

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKNMBQDBAPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661825
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo Brassinin

CAS RN

1076199-55-7
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the key finding of the research paper regarding the antitumor mechanism of natural product-based brassinins?

A1: The research paper highlights that a primary antitumor mechanism of action for natural product-based brassinins, like 5-Bromo Brassinin, is the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) in vivo [].

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